4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as nitrile formation and hydroxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group, used in various chemical syntheses.
4-Chlorobenzaldehyde: Contains the chlorophenyl group, used as an intermediate in organic synthesis.
Uniqueness
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorophenyl and trifluoromethylphenyl groups makes it a versatile compound in synthetic chemistry and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-7-3-11(4-8-14)15-9-17(25-18(26)16(15)10-24)12-1-5-13(6-2-12)19(21,22)23/h1-9H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWPHKWAUXEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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